N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)picolinamide
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Overview
Description
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)picolinamide is a compound that belongs to the class of 1,2,3-triazoles, which are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The triazole ring in this compound is a five-membered ring containing three nitrogen atoms, which contributes to its unique chemical properties and biological activities .
Mechanism of Action
Target of Action
The primary targets of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)picolinamide are orexin receptors . These receptors, also known as hypocretin receptors, play a crucial role in regulating arousal, wakefulness, and appetite .
Mode of Action
This compound acts as a dual orexin receptor antagonist . It blocks the binding of orexin A and B neuropeptides to orexin-1 and orexin-2 receptors, thereby inhibiting their function . This results in the suppression of wakefulness and arousal .
Biochemical Pathways
The compound’s action on orexin receptors affects the orexinergic system , which is involved in the regulation of sleep-wake cycles . By blocking the orexin receptors, the compound suppresses the activity of this system, leading to the promotion of sleep .
Pharmacokinetics
Triazole compounds, in general, are known for theirhigh chemical stability . They are usually resistant to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperatures . This suggests that this compound may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the suppression of arousal and wakefulness . This makes it potentially useful for treating conditions characterized by excessive wakefulness, such as insomnia .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability and efficacy could be affected by factors such as temperature and pH . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)picolinamide typically involves the use of “click” chemistry, a popular method for constructing 1,2,3-triazoles. One common approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method involves the reaction of an azide with a terminal alkyne in the presence of a copper catalyst to form the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)picolinamide can undergo various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different oxidation states.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce amines .
Scientific Research Applications
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)picolinamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A basic triazole compound with similar chemical properties.
1,2,4-Triazole: Another triazole isomer with different nitrogen atom positions.
Benzotriazole: A triazole derivative with a benzene ring fused to the triazole ring.
Uniqueness
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)picolinamide is unique due to its specific substitution pattern and the presence of the picolinamide group. This combination of functional groups enhances its chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[1-phenyl-2-(triazol-2-yl)ethyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c22-16(14-8-4-5-9-17-14)20-15(12-21-18-10-11-19-21)13-6-2-1-3-7-13/h1-11,15H,12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZCXYMYRPSMDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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